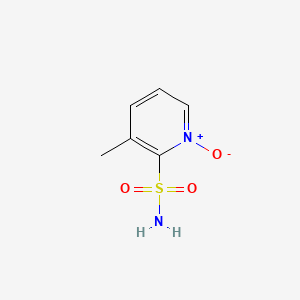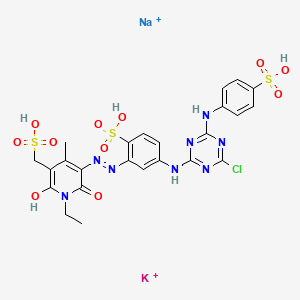![molecular formula Ru(C7H11)(C7H12)BF4 B1167131 (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE CAS No. 122260-79-1](/img/new.no-structure.jpg)
(H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE is a coordination compound featuring ruthenium as the central metal atomThe molecular formula of this compound is C14H17BF4Ru, and it has a molecular weight of 373.16 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE typically involves the reaction of ruthenium trichloride with 2,4-dimethyl-2,4-pentadiene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The resulting product is then treated with tetrafluoroboric acid to yield the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a batch reactor, and the product is purified using crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
(H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand exchange reactions can occur, where the ligands attached to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) or ruthenium(IV) species, while substitution reactions can result in the formation of new coordination compounds with different ligands .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions. Its unique coordination environment allows for efficient catalytic activity and selectivity .
Biology and Medicine
In biology and medicine, this compound has been explored for its potential as an anticancer agent. The ruthenium center can interact with biological molecules, leading to the inhibition of cancer cell growth. Additionally, its ability to generate reactive oxygen species makes it a candidate for photodynamic therapy .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties are also utilized in the synthesis of fine chemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE involves the coordination of the ruthenium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RHODIUM(II)]TETRAFLUOROBORATE
- (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)IRIDIUM(II)]TETRAFLUOROBORATE
Uniqueness
The uniqueness of (H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE lies in its specific coordination environment and the properties imparted by the ruthenium center. Compared to its rhodium and iridium analogs, the ruthenium compound exhibits distinct catalytic activity and selectivity, making it valuable for specific applications in catalysis and material science .
Eigenschaften
CAS-Nummer |
122260-79-1 |
|---|---|
Molekularformel |
Ru(C7H11)(C7H12)BF4 |
Molekulargewicht |
0 |
Synonyme |
(H5-2,4-DIMETHYL-2,4-PENTADIENYL)(H4-2,4-DIMETHYLPENTA-1,3-DIENE)RUTHENIUM(II)]TETRAFLUOROBORATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





